
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride is a chemical compound with a unique structure that combines the properties of carbamic acid and quaternary ammonium compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 4-(trimethylammonio)butyl ester, chloride typically involves the reaction of carbamic acid derivatives with trimethylamine and butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride undergoes various chemical reactions, including:
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are commonly used to catalyze the hydrolysis reaction.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of carbamic acid, 4-(trimethylammonio)butyl ester, chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can bind to negatively charged sites on proteins, affecting their function. The ester group can undergo hydrolysis, releasing active carbamic acid, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: A simpler compound with similar functional groups but lacking the quaternary ammonium group.
Methyl carbamate: An ester of carbamic acid with a methyl group instead of the butyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.
Uniqueness
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride is unique due to the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules .
Propriétés
Numéro CAS |
63981-83-9 |
|---|---|
Formule moléculaire |
C8H19ClN2O2 |
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
4-carbamoyloxybutyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10(2,3)6-4-5-7-12-8(9)11;/h4-7H2,1-3H3,(H-,9,11);1H |
Clé InChI |
DSYBKRUBFHBULI-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCOC(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


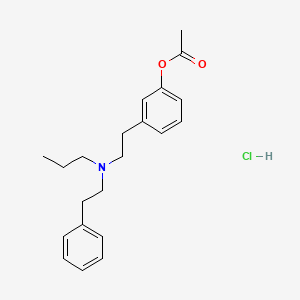
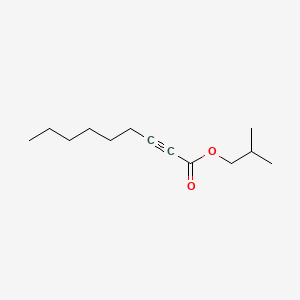
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
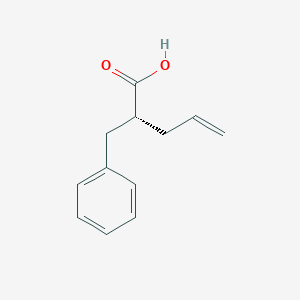
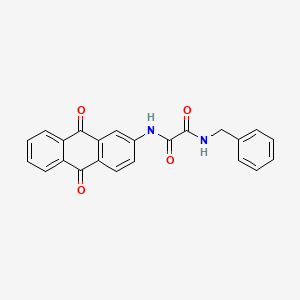


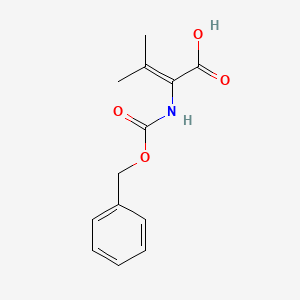
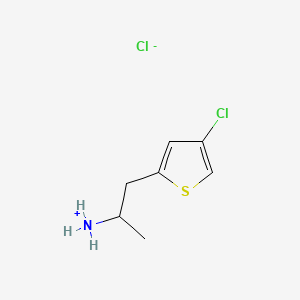
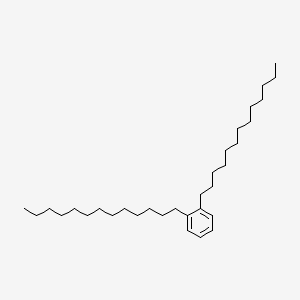

![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
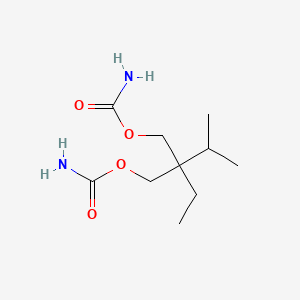
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)
